molecular formula C27H26O8 B14090480 [(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate

[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate

Cat. No.: B14090480
M. Wt: 478.5 g/mol
InChI Key: NYOJCGUMMQIVQV-IKZXVXKRSA-N
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Description

[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxy and methoxy groups, contributing to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan ring, followed by the introduction of hydroxy and methoxy groups through selective functionalization. The final step involves esterification with 4-hydroxybenzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to facilitate the reactions and enhance the overall process.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The methoxy groups can be reduced to form hydroxy groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenols.

Scientific Research Applications

[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. The hydroxy and methoxy groups interact with biological molecules, modulating their activity. The oxolan ring structure allows for specific binding to enzymes and receptors, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate can be compared to other phenolic compounds and flavonoids. Similar compounds include:

    Quercetin: Known for its antioxidant properties.

    Kaempferol: Studied for its anti-cancer effects.

    Luteolin: Investigated for its anti-inflammatory activity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C27H26O8

Molecular Weight

478.5 g/mol

IUPAC Name

[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate

InChI

InChI=1S/C27H26O8/c1-32-24-12-16(3-9-22(24)29)11-19-14-34-26(18-6-10-23(30)25(13-18)33-2)21(19)15-35-27(31)17-4-7-20(28)8-5-17/h3-13,21,26,28-30H,14-15H2,1-2H3/b19-11+/t21-,26+/m1/s1

InChI Key

NYOJCGUMMQIVQV-IKZXVXKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\CO[C@H]([C@@H]2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2COC(C2COC(=O)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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